Hydrogen Bond Donor Count vs. Parent Scaffold
The 4-amino substituent introduces one hydrogen bond donor (HBD) that is completely absent in the comparator N,N-diallylbenzenesulfonamide. PubChem computed data show HBD = 1 for the target compound versus HBD = 0 for the parent scaffold [1]. This single donor alters solubility, permeability, and target engagement potential, directly impacting pharmacokinetic profile predictions in drug discovery campaigns.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 (N,N-diallyl-4-aminobenzenesulfonamide) |
| Comparator Or Baseline | 0 (N,N-diallylbenzenesulfonamide, CAS 25630-24-4) |
| Quantified Difference | +1 HBD |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem release 2025.09.15) |
Why This Matters
A hydrogen bond donor difference of 1 is a binary, functionally significant distinction that alters Lipinski compliance and molecular recognition, making the 4-amino compound more suitable for targets requiring hydrogen bond donation while the parent scaffold may fail to engage.
- [1] PubChem. CID 2151848 (target) Hydrogen Bond Donor Count = 1; CID 254126 (comparator) Hydrogen Bond Donor Count = 0. Accessed 2026-04-25. View Source
